Isooctyl 2-ethylhexanoate is an ester compound formed from the reaction of 2-ethylhexanoic acid and 2-ethylhexanol. This compound is classified as an alkyl ester and is recognized for its applications in various industrial sectors, particularly in the formulation of lubricants, plasticizers, and as a solvent in chemical processes. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 256.42 g/mol.
Isooctyl 2-ethylhexanoate is synthesized through the esterification process, which involves the reaction of 2-ethylhexanoic acid (CAS No. 149-57-5) with 2-ethylhexanol (CAS No. 104-76-7) under acidic conditions. This process typically requires the removal of water to drive the reaction towards product formation .
This compound falls under the category of esters, specifically alkyl esters, which are characterized by their pleasant odors and low volatility. Isooctyl 2-ethylhexanoate is also classified as a non-toxic substance with low acute toxicity levels, making it suitable for various applications in consumer products .
The synthesis of Isooctyl 2-ethylhexanoate can be achieved through several methods:
The reaction mechanism involves nucleophilic attack by the alcohol on the carbonyl carbon of the acid, followed by dehydration to form the ester bond. The efficiency of this process can be influenced by factors such as temperature, catalyst choice, and molar ratios of reactants .
Isooctyl 2-ethylhexanoate has a distinct molecular structure characterized by its long hydrocarbon chains, contributing to its properties as a plasticizer and solvent. The structural formula can be depicted as follows:
Isooctyl 2-ethylhexanoate can undergo various chemical reactions, including:
The hydrolysis reaction typically requires acidic or basic conditions and results in the regeneration of 2-ethylhexanoic acid and 2-ethylhexanol. The transesterification process generally follows similar kinetics to esterification but involves different alcohols .
The mechanism of action for Isooctyl 2-ethylhexanoate primarily revolves around its role as a plasticizer or solvent in formulations:
Research indicates that Isooctyl 2-ethylhexanoate exhibits low volatility and good solvency parameters, making it effective for use in coatings and adhesives .
These properties make Isooctyl 2-ethylhexanoate suitable for various industrial applications where flexibility and compatibility are required .
Isooctyl 2-ethylhexanoate finds numerous scientific uses across different fields:
Isooctyl 2-ethylhexanoate is synthesized primarily through esterification between 2-ethylhexanoic acid (2-EHA) and isooctanol (2-ethylhexanol), with methodologies spanning traditional homogeneous catalysis to advanced heterogeneous systems. Conventional acid-catalyzed esterification employs mineral acids (e.g., H₂SO₄) or aryl sulfonic acids under reflux conditions, typically requiring 4–8 hours at 110–130°C to achieve 85–92% yields [7]. These processes necessitate post-reaction neutralization and wastewater treatment due to catalyst corrosiveness and byproduct formation. In contrast, metal-catalyzed approaches utilize catalysts like tin(II) 2-ethylhexanoate or titanium alkoxides, which operate at higher temperatures (150–180°C) but enable reduced reaction times (1–3 hours) and improved yields (94–97%) by facilitating acylation without hydrolysis-sensitive intermediates [1] [6].
The emergence of organocatalytic systems represents a paradigm shift in ester synthesis. N-Hydroxyphthalimide (NHPI)-catalyzed oxidation enables the direct production of 2-EHA from 2-ethylhexanal under mild conditions (30–40°C, oxygen atmosphere), achieving >99% selectivity in isobutanol solvent [1] [9]. This precursor synthesis eliminates transition metal residues, enabling subsequent esterification without purification. Recent advances focus on continuous-flow methodologies where immobilized lipases or solid acid catalysts (e.g., sulfonated graphene-supported silver nanoparticles) facilitate near-complete conversion (>98%) with residence times under 30 minutes through precise temperature and stoichiometric control [10].
Table 1: Comparative Analysis of Esterification Methodologies for Isooctyl 2-Ethylhexanoate Synthesis
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Key Advantages/Limitations |
---|---|---|---|---|---|
Homogeneous Acid | H₂SO₄/p-Toluenesulfonic acid | 110–130 | 4–8 | 85–92 | Simple setup; Corrosive, neutralization waste |
Metal-Catalyzed | Sn(Oct)₂/Ti(OiPr)₄ | 150–180 | 1–3 | 94–97 | High yield; High-temp energy intensity |
Enzymatic | Immobilized lipases (CALB) | 60–80 | 8–16 | >95 | Solvent-free, low temp; Enzyme cost |
NHPI-Oxidation/Ester | NHPI + solid acid | 30–40 (oxidation) | 6–8 (total) | >99 | Integrated process; Requires oxygen feed |
Acid-catalyzed esterification proceeds via a bimolecular nucleophilic substitution (SN₂) mechanism where protonation of the carboxylic acid carbonyl group (2-EHA) generates an electrophilic oxonium ion. This critical activation step reduces the carbonyl oxygen's basicity and renders the carbon susceptible to nucleophilic attack by isooctanol. The tetrahedral intermediate undergoes sequential dehydration and deprotonation to yield Isooctyl 2-ethylhexanoate [7]. Catalyst strength directly influences reaction kinetics—sulfuric acid (pKa -3.0) provides higher protonation efficiency than weaker organic acids (pKa -2.8 to -1.9 for aryl sulfonic acids), explaining its prevalence in industrial settings despite corrosion challenges [7].
Branched-chain steric effects profoundly impact reaction efficiency. The α-ethyl branching in 2-ethylhexanoic acid creates steric hindrance around the carbonyl, reducing nucleophilic accessibility compared to linear analogs like octanoic acid. This necessitates either higher catalyst loadings (0.5–1.5 mol% vs. 0.2–0.5 mol% for linear acids) or elevated temperatures to achieve comparable conversion rates [1] [7]. Side reactions include:
Table 2: Acid Catalyst Performance in Isooctyl 2-Ethylhexanoate Synthesis
Catalyst | Loading (mol%) | Reaction Rate Constant (k, min⁻¹) | Activation Energy (kJ/mol) | Primary Side Products |
---|---|---|---|---|
Sulfuric Acid | 0.5–1.0 | 0.015–0.022 | 65–75 | Alkenes, sulfonate esters |
p-Toluenesulfonic Acid | 1.0–1.5 | 0.008–0.012 | 75–85 | Ethers, colored byproducts |
Heteropoly Acids | 0.3–0.8 | 0.010–0.018 | 70–80 | Minimal (selective catalysis) |
Sulfonated Graphene-Ag | 0.1–0.3* | 0.025–0.030 | 50–60 | None detected |
*(wt% relative to substrates)*
Transesterification of methyl 2-ethylhexanoate with isooctanol provides an alternative route that circumvents carboxylic acid handling challenges. This route demonstrates particular advantages for continuous industrial processing due to milder operating conditions and easier product separation. Alkaline catalysts (e.g., KOH, NaOCH₃) facilitate this reaction through methoxide ion generation, which attacks the ester carbonyl to form a more nucleophilic tetrahedral intermediate. Subsequent reorganization releases methanol and yields Isooctyl 2-ethylhexanoate at 80–90°C with 88–93% conversion in ≤2 hours [5] [10]. However, alkaline catalysts risk saponification side reactions with free acid impurities, necessitating stringent substrate drying (water <200 ppm).
Enzymatic transesterification using immobilized Candida antarctica lipase B (Novozym®435) enables high-precision synthesis under solvent-free conditions. Optimization studies reveal critical parameters:
At optimized conditions (65°C, 15 mbar, 1000 PLU), ≥98% conversion occurs within 10–12 hours without byproducts [10]. Kinetic modeling confirms Michaelis-Menten behavior with competitive methanol inhibition (Ki = 35–40 mM), justifying continuous alcohol stripping. Scalable reactor designs employ thin-film evaporators or falling-film reactors to maintain low methanol partial pressure throughout the reaction zone [10].
Table 3: Transesterification Optimization Parameters and Performance Outcomes
Parameter | Alkaline Catalysis | Enzymatic Catalysis | Impact on Conversion |
---|---|---|---|
Temperature | 80–90°C | 60–70°C | ±3%/°C deviation from optimum |
Catalyst Loading | 0.3–0.7 wt% | 800–1000 PLU/mmol | Linear increase to saturation |
Pressure | Atmospheric | 10–50 mbar | Critical for enzymatic (>20% Δ) |
Alcohol:Ester Ratio | 1.2:1–1.5:1 | 1:1–1.2:1 | Excess alcohol inhibits lipase |
Reaction Time | 1.5–2.5 h | 10–16 h | Enzyme: time-cost tradeoff |
Byproduct Formation | <5% (fatty acid soaps) | None detected | Purity advantage enzymatic |
Solvent-free operation dominates modern Isooctyl 2-ethylhexanoate synthesis, eliminating volatile organic compound (VOC) emissions and simplifying downstream purification. High-shear mixing in solvent-free systems enhances mass transfer between liquid-phase reactants, overcoming diffusion limitations that traditionally necessitated dilute solutions. At shear rates >500 s⁻¹, reactant viscosity drops by 40–60%, enabling 95% conversion within 90 minutes for acid-catalyzed esterification at 100°C [7]. Reactive distillation configurations further improve sustainability by integrating reaction and separation—water of esterification is continuously removed via azeotropic distillation with excess alcohol, driving equilibrium toward ester formation while achieving 99.5% purity [10].
Biocatalytic innovations exemplify green chemistry advances. Lipase B from Candida antarctica immobilized on macroporous acrylic resin (Novozym®435) catalyzes ester synthesis without solvents under mild conditions (60–70°C). Incorporating reduced-pressure evaporation (10–50 mbar) continuously removes co-product methanol, achieving 98.5% conversion at 6-hour reaction time—50% faster than atmospheric systems [10]. Artificial Neural Network (ANN) modeling optimizes this process through a 3-6-1 topology (input nodes: temperature, time, enzyme amount; hidden layer: 6 neurons; output: conversion). ANN predictions align with experimental data (R²=0.994, RMSE=0.87), enabling precise parameter optimization for minimal enzyme consumption [10].
Environmental metric analysis confirms sustainability advantages:
Table 4: Environmental Metrics for Solvent-Free Isooctyl 2-Ethylhexanoate Production
Process | E-Factor | PMI (kg/kg) | Energy Intensity (MJ/kg) | VOC Emissions (g/kg) |
---|---|---|---|---|
Acid-Catalyzed (Solvent) | 3.2–4.1 | 4.0–5.5 | 25–35 | 120–180 |
Acid-Catalyzed (Solvent-Free) | 0.8–1.2 | 1.8–2.5 | 15–22 | 0 |
Enzymatic (Batch) | 0.3–0.5 | 1.5–1.8 | 10–15 | 0 |
Enzymatic (Reactive Distill.) | 0.1–0.2 | 1.0–1.2 | 8–12 | 0 |
Integrated NHPI-Oxidation/Enzymatic | 0.05–0.15 | 1.05–1.15 | 7–9 | 0 |
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